molecular formula C7H16<br>CH3(CH2)5CH3<br>C7H16 B126788 Heptane CAS No. 142-82-5

Heptane

Cat. No. B126788
CAS RN: 142-82-5
M. Wt: 100.2 g/mol
InChI Key: IMNFDUFMRHMDMM-UHFFFAOYSA-N
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Description

Heptane is a straight-chain alkane with the chemical formula C7H16. It is a colorless liquid at room temperature and is commonly used as a nonpolar solvent in laboratories. Heptane is also a component of gasoline and is used as a reference standard for fuel octane ratings.

Synthesis Analysis

The synthesis of heptane and its derivatives has been a subject of research due to their applications in drug discovery and as building blocks for complex molecules. For instance, the synthesis of n-heptane-1-14C and n-heptane-2-14C involves multiple steps, including the use of 14CH3I and caproyl chloride or the conversion of n-pentyl bromide into a Grignard reagent followed by carbonation with 14CO2. These processes culminate in the reduction of labelled n-heptan-2-one to labelled n-heptane using the Kishner-Wolff method .

Molecular Structure Analysis

Heptane derivatives, such as 2,6-diazaspiro[3.3]heptanes and 3-azabicyclo[3.2.0]heptanes, have been synthesized and studied for their potential applications. The molecular structures of these compounds are characterized by the presence of nitrogen atoms within the ring systems, which can be functionalized for various chemical reactions. For example, 2,6-diazaspiro[3.3]heptanes have been used in Pd-catalyzed aryl amination reactions , while 3-azabicyclo[3.2.0]heptanes have been synthesized through photochemical cyclization .

Chemical Reactions Analysis

Heptane and its derivatives undergo various chemical reactions. The synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid involves double alkylation, which is a key step in its production . Additionally, the synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a penicillin-type β-lactam skeleton, includes the formation of a β-lactam ring as a crucial step . These reactions are essential for the creation of complex molecules with potential pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of heptane and its derivatives are influenced by their molecular structures. For example, the synthesis of a novel spirotellurane bearing two 1,2-oxatelluretane rings, 1,5-dioxa-4λ4-telluraspiro[3.3]heptane, revealed that upon heating, it produces oxirane and olefin through a radical pathway . This indicates that the incorporation of heteroatoms like tellurium into the heptane structure can significantly alter its reactivity and stability.

Scientific Research Applications

Low- and High-Temperature Combustion Chemistry

  • Heptane is widely used in combustion experiments as a model hydrocarbon fuel. Research has explored its behavior in various combustion scenarios, including diffusion flame and high-temperature homogeneous oxidation. These studies are crucial for understanding polycyclic aromatic hydrocarbon (PAH) formation in heptane combustion, which has implications for soot and pollutant generation (Ruwe et al., 2020).

Kinetic Modeling and Oxidation Studies

  • Kinetic modeling studies of heptane oxidation provide insights into the combustion processes of heptane and other hydrocarbons. These models are validated against experimental data, including ignition delay times and species concentration profiles, offering a comprehensive understanding of heptane's combustion characteristics (Zhang et al., 2016).

Catalytic Combustion

  • Investigations into heptane's combustion in micro/meso tubes using catalysts have been conducted to understand the self-sustaining combustion mechanisms and the effects of tube dimensions. Such studies are significant for developing efficient combustion systems (Yang et al., 2016).

Low-Temperature Oxidation

  • Research on low-temperature oxidation of heptane, particularly the reactions involving alkyl radicals and O2, is crucial for understanding the combustion behavior of alternative gasoline fuels. This research contributes to the development of kinetic models for low-temperature combustion scenarios (Duan et al., 2020).

Ultra-Rich Fuel Oxidation

  • Studies on ultra-rich fuel oxidation of heptane help in understanding the combustion processes relevant to diesel engine auto-ignition. These studies focus on different temperature regimes and identify key intermediates and final products of combustion (Hakka et al., 2015).

Biomass Fuel Alternatives

  • Heptane has been used as a surrogate for biomass fuels research. The study of simplified mechanistic models of heptane oxidation sheds light on the relationship between ambient temperature and combustion products, informing biomass fuel research (Shi et al., 2018).

Plasma-Assisted Reforming

  • Research on reforming heptane using plasma chemistry has provided insights into controlling the chemical composition of reformed products, contributing to advancements in fuel processing technologies (Reddy & Cha, 2016).

Safety And Hazards

Heptane is flammable and there is a risk of ignition . Vapors may form explosive mixtures with air . Containers may explode when heated . Direct contact with heptane can lead to skin and eye irritation . Inhaling heptane vapors can cause dizziness, nausea, and in severe cases, unconsciousness .

Future Directions

Heptane has a variety of uses, including as a non-polar solvent in laboratories, an important component in gasoline, and in the production of rubber and plastic . It also finds use in various research and development activities . The future of heptane looks promising, with potential applications in creating biodiesel through the transesterification process, providing a sustainable energy source .

properties

IUPAC Name

heptane
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InChI

InChI=1S/C7H16/c1-3-5-7-6-4-2/h3-7H2,1-2H3
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InChI Key

IMNFDUFMRHMDMM-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC
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Molecular Formula

C7H16, Array
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Related CAS

67290-43-1
Record name Polyheptene
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DSSTOX Substance ID

DTXSID6024127
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Molecular Weight

100.20 g/mol
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Physical Description

N-heptane is a clear colorless liquids with a petroleum-like odor. Flash point 25 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with a gasoline-like odor; [NIOSH], VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor.
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Boiling Point

209.1 °F at 760 mmHg (USCG, 1999), 98.38 °C, 98.00 to 99.00 °C. @ 760.00 mm Hg, 98.4 °C, 209 °F
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Flash Point

25 °F (USCG, 1999), -4 °C, 25 °F (Closed Cup), 30 °F (-1 °C), open cup, -7 °C c.c., 25 °F
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Solubility

0.0003 % (NIOSH, 2023), In water, 3.40 mg/L at 25 °C, Soluble in carbon tetrachloride; very soluble in ethanol; miscible with ethyl ether, acetone, benzene, chloroform, and petroleum ether, 0.0034 mg/mL at 25 °C, Solubility in water, mg/l at 25 °C: 2.2 (very poor), 0.0003%
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Density

0.6838 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6795 g/cu cm at 25 °C, % in saturated air: 6.3 at 25 °C, 760 mm Hg; density of air saturated with vapor: 1.18 at 25 °C, 760 mm Hg, Density (at 20 °C): 0.68 g/ml, 0.68
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Vapor Density

3.45 (Air = 1), Relative vapor density (air = 1): 3.5
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Vapor Pressure

37.49 mmHg at 70 °F (USCG, 1999), 46.0 [mmHg], 4.60X10+1 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 4.6, 40 mmHg, (72 °F): 40 mmHg
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Mechanism of Action

In the present molecular dynamics simulations /investigators/ study the chemical warfare agent sulfur mustard (bis(2-chloroethyl) sulfide) and the alkane heptane inserted into a dipalmitoylphosphatidylcholine (DPPC) bilayer, a generic model for a biological membrane. /They/ investigate the diffusion, the orientation, the preferred positioning, and the end-to-end distance of the solutes within the membrane as well as the corresponding coupling times. /Investigators/ compare results of equilibrium simulations and simulation at different external forces, which drag the solutes through the membrane. These properties lead to a general comparison of the rotational and translational behaviors of the two solutes during the penetration of the membrane... For heptane the hindrance to penetrate into the membrane is significantly higher than for sulfur mustard. In contrast to heptane molecules, which spend the most of the time penetrating the tail groups, sulfur mustard needs more time to escape the tail group-head group interface of the membrane.
Record name n-Heptane
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Product Name

Heptane

Color/Form

Colorless liquid

CAS RN

142-82-5
Record name N-HEPTANE
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Record name N-Heptane
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Melting Point

-131 °F (USCG, 1999), -90.549 °C, -90.6 °C, -90.7 °C, -131 °F
Record name N-HEPTANE
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Record name N-Heptane
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Record name n-HEPTANE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0657
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Record name HEPTANE
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Record name n-Heptane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0312.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

A solution of 100 g of purified 1-decene, 1.301 g of a TIBA stock solution (20 mg TIBA/g toluene solution) and 0.445 g of Metallocene A stock solution (1 mg Metallocene A/g toluene solution) was charged into a clean 600 ml autoclave equipped with an agitator, at room temperature. The reactor was then pressurized with 30 psig hydrogen. The mixture was then heated to 90° C. with stirring. A second solution made by adding a) 0.641 g of Activator A stock solution (1 mg Activator A/g toluene solution) and b) 20 g toluene solvent and was added and the reaction temperature was maintained at 90° C. overnight, then cooled down to room temperature, and any reactor pressure was vented. The liquid product was diluted with 50 ml heptane, stirred with 5 g activated alumina for half an hour and filtered to remove solids. The filtrate was analyzed by gas chromatography using an internal standard to obtain the wt % of normal-decane (n-C10) formation from 1-decene hydrogenation, wt % conversion to lubes and wt % lube yield. The lube product was then isolated by flashing the light ends (solvents, unreacted C10 fraction, and any fractions lighter than C30) and distilled at 180° C. under high vacuum (1 millitorr) for two hours to isolate the lube product.
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
1.301 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Metallocene
Quantity
0.445 g
Type
reactant
Reaction Step Two
[Compound]
Name
Metallocene
Quantity
1 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

0.12 mmoles of (η5-cyclopentadienyl)titanium trichloride (CpTiCl3; Aldrich commercial product), 20 ml of anhydrous cyclohexane, 0.03 ml of a solution of n-dibutylglima 0.45 M in anhydrous cyclohexane and 0.54 ml of 1 molar Mg(butyl)2 in n-heptane (atomic ratio Mg/Ti=4.5), are charged into a tailed test-tube equipped with a magnetic stirrer, in an atmosphere of argon. The mixture is left under stirring for 20 hours at room temperature (the solution takes on an extremely dark colouring). 18.8 ml of 1-octene (distilled and maintained on molecular sieves) are added. At this point the solution is siphoned in an autoclave previously maintained under argon and the same procedure is carried out as described in example 1 above. At the end it is cooled to room temperature. About 18 ml of octane and 0.4 ml of 2-octene are obtained by distillation (GC, mass GC and NMR analyses). The results and process conditions are summarized in table 1 below.
[Compound]
Name
(η5-cyclopentadienyl)titanium trichloride
Quantity
0.12 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.03 mL
Type
reactant
Reaction Step One
[Compound]
Name
Mg(butyl)2
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Heptane
Reactant of Route 2
Heptane
Reactant of Route 3
Heptane
Reactant of Route 4
Heptane
Reactant of Route 5
Heptane
Reactant of Route 6
Heptane

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